molecular formula C12H19NO B3201598 [(2,4-Dimethylphenyl)methyl](2-methoxyethyl)amine CAS No. 1019598-18-5

[(2,4-Dimethylphenyl)methyl](2-methoxyethyl)amine

Cat. No. B3201598
CAS RN: 1019598-18-5
M. Wt: 193.28 g/mol
InChI Key: XVBYEGSCCNVPJR-UHFFFAOYSA-N
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Description

“(2,4-Dimethylphenyl)methylamine” is an organic compound . It is one of the numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular formula of “(2,4-Dimethylphenyl)methylamine” is C12H19NO . The molecular weight is 193.29 . The IUPAC name is N-(2,4-dimethylbenzyl)-2-methoxyethanamine .


Physical And Chemical Properties Analysis

“(2,4-Dimethylphenyl)methylamine” is a liquid . It should be stored at a temperature of 4°C .

Scientific Research Applications

DMMA has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. DMMA is known to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This makes DMMA a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions.

Mechanism of Action

The exact mechanism of action of DMMA is not fully understood, but it is believed to act as a monoamine releaser. DMMA is thought to increase the release of dopamine, serotonin, and norepinephrine from presynaptic neurons, leading to increased levels of these neurotransmitters in the synaptic cleft. This increased neurotransmitter release is believed to underlie many of the biological effects of DMMA.
Biochemical and Physiological Effects:
DMMA has been shown to have a wide range of biochemical and physiological effects. In animal studies, DMMA has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects similar to those seen with other stimulant drugs. DMMA has also been shown to increase heart rate and blood pressure in humans, although the exact cardiovascular effects of DMMA are not well understood.

Advantages and Limitations for Lab Experiments

DMMA has several advantages as a research tool, including its ability to selectively release neurotransmitters and its relatively low toxicity compared to other stimulant drugs. However, DMMA also has several limitations, including its short duration of action and its potential for abuse. Researchers must take these limitations into account when designing experiments using DMMA.

Future Directions

There are several potential future directions for research on DMMA. One area of interest is the development of new DMMA analogs with improved selectivity and potency. Another area of interest is the use of DMMA as a tool for studying the role of neurotransmitters in various neurological and psychiatric disorders. Finally, DMMA may also have potential applications in the development of new therapeutic agents for the treatment of these disorders.
Conclusion:
DMMA is a valuable tool for scientific research due to its ability to selectively release neurotransmitters and its relatively low toxicity. While there are limitations to its use, DMMA has the potential to advance our understanding of the role of neurotransmitters in various physiological and pathological conditions. Further research is needed to fully explore the potential applications of DMMA in these areas.

properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-4-5-12(11(2)8-10)9-13-6-7-14-3/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBYEGSCCNVPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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